

3-(4-Methylphenyl)phenol as a precursor in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(4-Methylphenyl)phenol**

Cat. No.: **B3031549**

[Get Quote](#)

An In-Depth Technical Guide to **3-(4-Methylphenyl)phenol** as a Precursor in Organic Synthesis

Authored by a Senior Application Scientist Introduction: The Strategic Value of the Biaryl Phenol Scaffold

In the landscape of modern synthetic chemistry, the biaryl structural motif is a cornerstone, prevalent in pharmaceuticals, agrochemicals, and advanced materials.^[1] Within this class, **3-(4-Methylphenyl)phenol** represents a particularly valuable precursor. Its architecture, featuring a phenol ring linked to a toluene moiety, offers a unique combination of reactive sites: a nucleophilic hydroxyl group amenable to a wide array of transformations and two distinct aromatic rings that can be further functionalized. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of **3-(4-Methylphenyl)phenol**, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile building block.

Core Characteristics and Physicochemical Properties

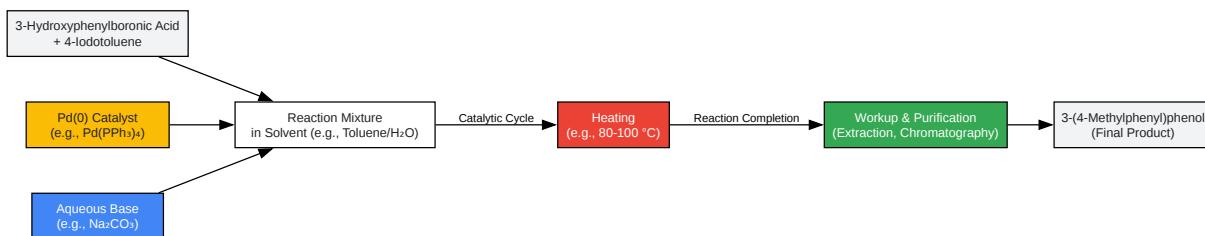
Understanding the fundamental properties of a precursor is critical for its effective use in synthesis. **3-(4-Methylphenyl)phenol** is a solid at room temperature, and its properties are

dictated by the interplay of the polar hydroxyl group and the nonpolar biaryl system.

Property	Value	Source
CAS Number	486455-30-5	[2]
Molecular Formula	C ₁₃ H ₁₂ O	[3]
Molecular Weight	184.23 g/mol	[3]
Appearance	Solid (Typical)	N/A
IUPAC Name	3-(4-methylphenyl)phenol	[4]

Spectroscopic Signature: The identity and purity of **3-(4-Methylphenyl)phenol** are confirmed through standard spectroscopic methods.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and a characteristic singlet around 2.3 ppm for the methyl protons of the tolyl group.[\[5\]](#)[\[6\]](#)
- ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom, including the methyl carbon, the hydroxyl-bearing carbon (phenolic C-OH), and the other aromatic carbons.
- IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band characteristic of phenols, typically in the region of 3200-3600 cm⁻¹, along with C-H and C=C stretching frequencies for the aromatic rings.[\[7\]](#)
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight, which is crucial for confirming its composition.


Strategic Synthesis of the Biaryl Core

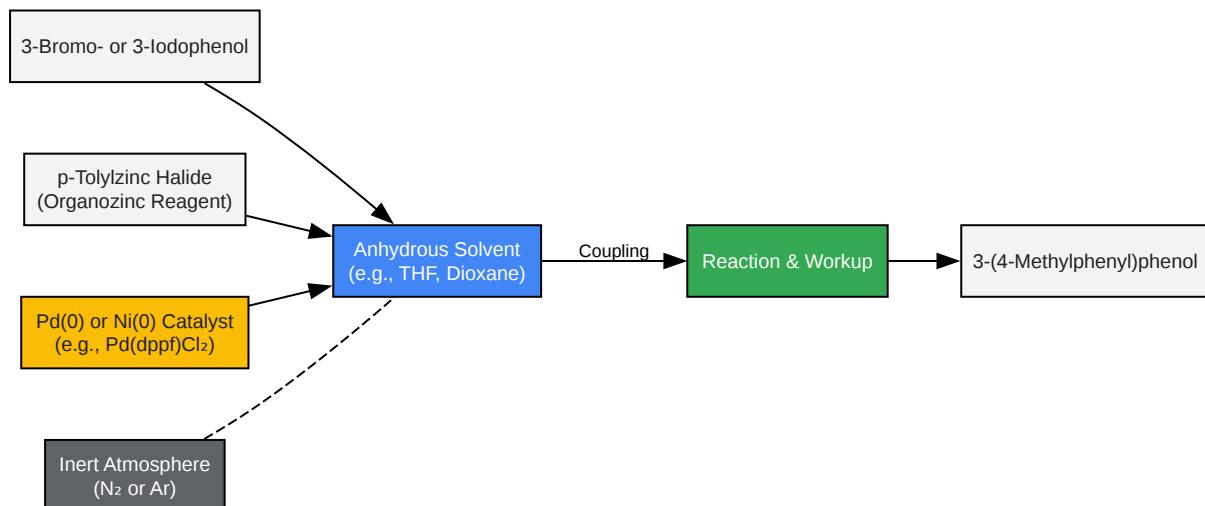
The formation of the C(aryl)-C(aryl) bond is the most critical step in synthesizing **3-(4-Methylphenyl)phenol**. Modern organometallic cross-coupling reactions have largely supplanted classical methods due to their superior efficiency, milder conditions, and broader functional group tolerance.[\[8\]](#)[\[9\]](#)

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for biaryl synthesis.^{[10][11]} It involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.^[10] For **3-(4-Methylphenyl)phenol**, a convergent strategy is employed.

Causality in Experimental Design: The choice of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a base is critical. The base, typically an aqueous solution of sodium carbonate or potassium phosphate, plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the aryl group to the palladium center.^[11] The use of aqueous conditions is often advantageous for its sustainability and efficiency, though aprotic conditions can be used for substrates sensitive to hydrolysis.^[12]

[Click to download full resolution via product page](#)


Caption: Workflow for Suzuki-Miyaura synthesis of **3-(4-Methylphenyl)phenol**.

Palladium or Nickel-Catalyzed Negishi Coupling

The Negishi coupling offers a powerful alternative, particularly when higher reactivity is needed.^{[13][14]} This reaction couples an organozinc compound with an organohalide.^[13] Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times.^[15]

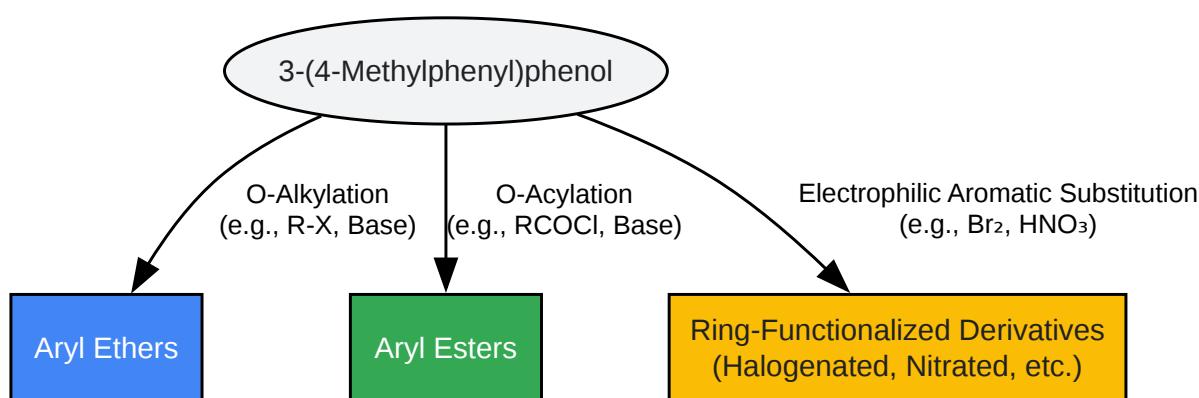
Causality in Experimental Design: The primary drawback of the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, necessitating the use of inert atmosphere techniques.^{[15][16]} However, this heightened reactivity can be advantageous for

coupling with less reactive organohalides, such as aryl chlorides.[14] The choice between palladium and nickel catalysts depends on cost and desired reactivity, with nickel being a more earth-abundant and economical option.[13]

[Click to download full resolution via product page](#)

Caption: Workflow for Negishi cross-coupling synthesis.

Copper-Catalyzed Ullmann Condensation


The Ullmann reaction is a classical method for forming C-C and C-O bonds, typically requiring stoichiometric copper and high temperatures.[17][18] While modern cross-coupling methods are often preferred, ligand-assisted Ullmann reactions have lowered the required temperatures and catalyst loadings, making it a viable, albeit less general, alternative.[19][20] This method is particularly useful for large-scale synthesis where cost is a primary concern.

3-(4-Methylphenyl)phenol as a Versatile Synthetic Precursor

The true value of **3-(4-Methylphenyl)phenol** lies in its capacity to serve as a starting point for more complex molecules. The phenolic hydroxyl group is a key handle for introducing a wide variety of functional groups.

Derivatization Pathways:

- **O-Alkylation (Ether Synthesis):** The phenolic proton is acidic and can be readily deprotonated by a mild base (e.g., K_2CO_3 , Cs_2CO_3) to form a phenoxide. This potent nucleophile can then react with various electrophiles, such as alkyl halides or tosylates (Williamson ether synthesis), to form aryl ethers. These ether derivatives are common in pharmaceuticals and natural products.[21]
- **O-Acylation (Ester Synthesis):** Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding phenyl esters. These esters can act as protecting groups for the phenol or as bioactive molecules themselves.
- **Electrophilic Aromatic Substitution:** The hydroxyl and methyl groups are both activating, ortho-, para-directing groups.[22] This electronic influence directs subsequent electrophilic substitutions (e.g., nitration, halogenation, Friedel-Crafts acylation) to specific positions on the aromatic rings, allowing for controlled, regioselective functionalization.

[Click to download full resolution via product page](#)

Caption: Key derivatization pathways from **3-(4-Methylphenyl)phenol**.

Applications in Drug Discovery

Phenolic compounds are a recurring and significant motif in FDA-approved pharmaceuticals. [23] They often act as hydrogen bond donors/acceptors, crucial for binding to biological targets like enzymes and receptors.[24][25] The biaryl scaffold of **3-(4-Methylphenyl)phenol** provides a rigid, well-defined structure that is ideal for orienting pharmacophores in three-dimensional space. Derivatives of this core can be explored for a range of biological activities, including as anti-inflammatory, antioxidant, and antimicrobial agents.[21][25]

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize **3-(4-Methylphenyl)phenol** from 3-hydroxyphenylboronic acid and 4-iodotoluene.

Materials:

- 3-Hydroxyphenylboronic acid (1.0 eq)
- 4-Iodotoluene (1.1 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.02 eq)
- Sodium Carbonate (Na_2CO_3) (2.0 eq)
- Toluene and Water (e.g., 4:1 v/v mixture)
- Standard laboratory glassware, inert atmosphere setup (N_2 or Ar)

Procedure:

- To a round-bottom flask, add 3-hydroxyphenylboronic acid, 4-iodotoluene, and sodium carbonate.

- Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.
- Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
- Heat the reaction mixture to 90 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion (typically 4-12 hours), cool the mixture to room temperature.
- Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **3-(4-Methylphenyl)phenol**.

Safety and Handling

3-(4-Methylphenyl)phenol, like other phenolic compounds, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific hazard information before use.

Conclusion

3-(4-Methylphenyl)phenol is more than just a chemical compound; it is a strategic platform for synthetic innovation. Its robust synthesis via modern cross-coupling reactions and the versatile reactivity of its phenolic hydroxyl group make it an invaluable precursor for drug discovery and materials science. By understanding the causality behind the synthetic methods and the potential of its derivatization pathways, researchers can effectively unlock the full potential of this powerful biaryl building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrevlett.com [chemrevlett.com]
- 2. 3-(4-methylphenyl)phenol | CAS#:486455-30-5 | Chemsoc [chemsoc.com]
- 3. 2-(4-Methylphenyl)phenol | C13H12O | CID 11298348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-methylphenyl)phenol | 486455-30-5 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 3,4-Dimethylphenol(95-65-8) 1H NMR spectrum [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fiveable.me [fiveable.me]
- 23. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Buy Phenol, 4-[(4-methylphenyl)methyl]- | 28994-46-9 [smolecule.com]
- 25. eurekaselect.com [eurekaselect.com]
- To cite this document: BenchChem. [3-(4-Methylphenyl)phenol as a precursor in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3031549#3-4-methylphenyl-phenol-as-a-precursor-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com